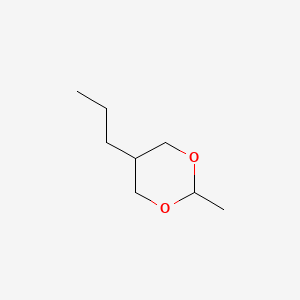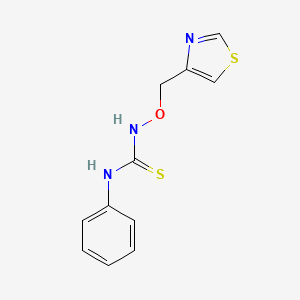![molecular formula C4H4Cl3NO B14702445 N-[(1E)-2,2,2-Trichloroethylidene]acetamide CAS No. 26404-44-4](/img/structure/B14702445.png)
N-[(1E)-2,2,2-Trichloroethylidene]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1E)-2,2,2-Trichloroethylidene]acetamide is an organic compound with the molecular formula C4H4Cl3NO It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a trichloroethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2,2,2-Trichloroethylidene]acetamide typically involves the reaction of acetamide with trichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economical and sustainable production of the compound. The purification of the final product is achieved through techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1E)-2,2,2-Trichloroethylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethylidene group to less chlorinated or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce less chlorinated derivatives.
Aplicaciones Científicas De Investigación
N-[(1E)-2,2,2-Trichloroethylidene]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trichloroethylidene groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(1E)-2,2,2-Trichloroethylidene]acetamide involves its interaction with specific molecular targets and pathways. The trichloroethylidene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Hexamethylene bis(acetamide): A compound with similar structural features but different functional groups.
Acetamide, N-(2,2,2-trichloroethylidene): A closely related compound with slight variations in the chemical structure.
Uniqueness
N-[(1E)-2,2,2-Trichloroethylidene]acetamide is unique due to its specific trichloroethylidene group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
26404-44-4 |
|---|---|
Fórmula molecular |
C4H4Cl3NO |
Peso molecular |
188.44 g/mol |
Nombre IUPAC |
N-(2,2,2-trichloroethylidene)acetamide |
InChI |
InChI=1S/C4H4Cl3NO/c1-3(9)8-2-4(5,6)7/h2H,1H3 |
Clave InChI |
LFCXWERAKAEXPG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N=CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




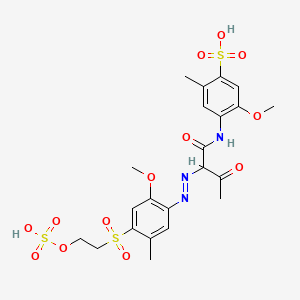
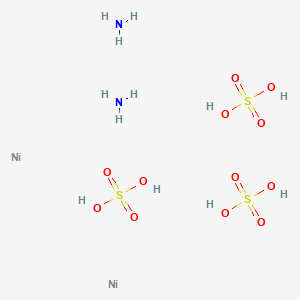
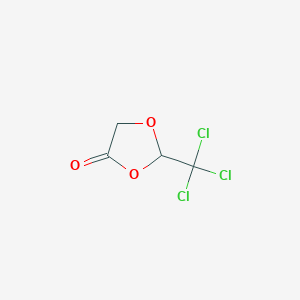
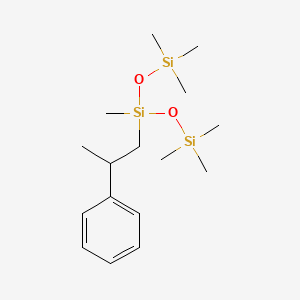
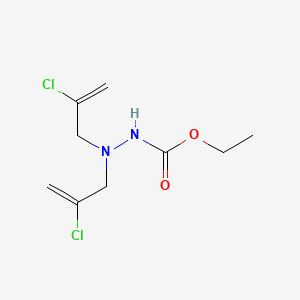
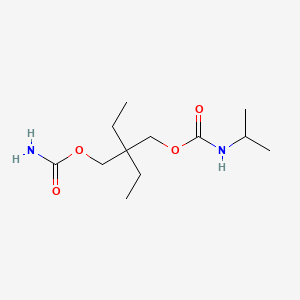
![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)

